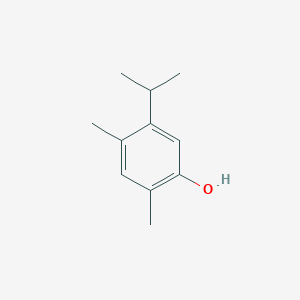

2,4-dimethyl-5-propan-2-ylphenol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

91967-93-0 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2,4-dimethyl-5-propan-2-ylphenol |

InChI |

InChI=1S/C11H16O/c1-7(2)10-6-11(12)9(4)5-8(10)3/h5-7,12H,1-4H3 |

InChI Key |

ZNPTYDKWMGSQRD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)O)C |

Origin of Product |

United States |

Chemical Reactivity, Transformation Studies, and Mechanistic Insights of 2,4 Dimethyl 5 Propan 2 Ylphenol

Electrophilic Aromatic Substitution Reactions of Phenolic Rings

The hydroxyl group of a phenol (B47542) is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. openstax.org This is due to the resonance donation of a lone pair of electrons from the oxygen atom into the aromatic pi-system, which increases the electron density of the ring, particularly at the positions ortho and para to the hydroxyl group, making it more susceptible to attack by electrophiles. docbrown.info In 2,4-dimethyl-5-propan-2-ylphenol, the positions ortho (2- and 6-) and para (4-) to the hydroxyl group are substituted with methyl and isopropyl groups. This leaves the 3- and 5- positions as potential sites for electrophilic attack. However, the existing alkyl groups also influence the reaction's regioselectivity.

For the related compound, 2,4-dimethylphenol (B51704), bromination initially occurs at the 6-position, which is ortho to the hydroxyl group and meta to the two methyl groups. rsc.org Further bromination can lead to a variety of products depending on the reaction conditions, including the formation of a dibromocyclohexadienone, dibrominated phenols, or bromination of the methyl groups. rsc.org

Based on these principles, electrophilic substitution on this compound is expected to occur at the vacant 3- and 6- positions. The steric hindrance from the adjacent isopropyl group at position 5 might influence the relative rates of substitution at these positions.

Table 1: Predicted Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Predicted Major Product(s) |

| Nitration | 2,4-Dimethyl-6-nitro-5-propan-2-ylphenol and 2,4-Dimethyl-3-nitro-5-propan-2-ylphenol |

| Halogenation | 2,4-Dimethyl-6-halo-5-propan-2-ylphenol and 2,4-Dimethyl-3-halo-5-propan-2-ylphenol |

| Sulfonation | This compound-6-sulfonic acid and this compound-3-sulfonic acid |

| Friedel-Crafts Alkylation/Acylation | Substitution at the 6- and 3- positions, though steric hindrance may be a significant factor. |

Oxidation and Reduction Pathways of the Phenolic Moiety

Phenols can undergo oxidation to form various products, including quinones. openstax.orglibretexts.org The oxidation of phenols can be achieved using a variety of oxidizing agents, such as chromic acid or Fremy's salt. openstax.orglibretexts.org The presence of bulky alkyl groups on the phenol ring, as in this compound, can influence the oxidation process, leading to the formation of "hindered phenols." acs.orgacs.orgamfine.com These hindered phenols are often used as antioxidants because they can scavenge free radicals, thereby terminating oxidative chain reactions. vinatiorganics.com The mechanism involves the donation of the phenolic hydrogen atom to a radical, forming a stable phenoxyl radical that is less reactive due to steric hindrance and resonance stabilization. vinatiorganics.com

The oxidation of this compound is expected to initially form a phenoxyl radical. This radical can then undergo further reactions, such as dimerization or reaction with other molecules. The specific products will depend on the reaction conditions and the oxidizing agent used.

The reduction of phenols is less common but can be achieved under specific conditions. For example, the Birch reduction can reduce the aromatic ring of phenols. acs.org The reduction of this compound would likely lead to the corresponding cyclohexenol (B1201834) or cyclohexenone derivatives.

Table 2: Potential Oxidation and Reduction Products of this compound

| Reaction Type | Reagent Example | Potential Product(s) |

| Oxidation | Chromic Acid, Fremy's Salt | Substituted Benzoquinone, Phenoxyl Radical |

| Reduction | Na/NH₃ (Birch Reduction) | Substituted Cyclohexenol/Cyclohexenone |

Mechanisms of Chemical Transformations and Reaction Kinetics

The mechanisms of electrophilic aromatic substitution on phenols are well-understood and proceed through a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The rate of reaction is influenced by the nature of the electrophile and the substituents on the phenolic ring. The activating hydroxyl group significantly increases the reaction rate compared to benzene (B151609). docbrown.info

The kinetics of phenol oxidation can be complex. For hindered phenols, the rate-determining step is often the abstraction of the phenolic hydrogen atom by a radical. acs.org The stability of the resulting phenoxyl radical is a key factor in the antioxidant activity of these compounds. mdpi.com

Coordination Chemistry and Ligand Properties of Phenol Derivatives

Phenols can act as ligands for metal ions, typically by deprotonation of the hydroxyl group to form a phenolate (B1203915) anion which then coordinates to the metal center. mdpi.comnih.gov The presence of other donor atoms in the molecule can lead to the formation of chelate complexes. mdpi.com The stability of these metal-phenolic complexes depends on several factors, including the nature of the metal ion, the pH of the solution, and the structure of the phenolic ligand. mdpi.com Gallic acid, for example, forms stable complexes with various transition metal ions, and the stability follows the trend Co(II) < Ni(II) < Cu(II) > Zn(II). mdpi.com

This compound, as a phenolate, would be expected to form complexes with a variety of transition metal ions. The alkyl groups may influence the solubility and stability of these complexes in different solvents.

The geometry of metal complexes with phenolate ligands can vary widely, including tetrahedral, square planar, and octahedral arrangements, depending on the metal ion and the other ligands present. researchgate.netrsc.orgacs.orgnih.gov For instance, copper(II) complexes with substituted phenolate ligands have been shown to exhibit distorted octahedral or, in some cases, distorted tetrahedral geometries. rsc.org The electronic properties of these complexes, such as their color and magnetic behavior, are determined by the interaction between the metal d-orbitals and the ligand orbitals. nih.govacs.org

The structural and electronic properties of metal complexes with 2,4-dimethyl-5-propan-2-ylphenolate would be influenced by the steric bulk of the alkyl groups. This could affect the coordination number and geometry around the metal center, as well as the electronic transitions observed in their spectra.

Table 3: Potential Geometries of Metal Complexes with 2,4-Dimethyl-5-propan-2-ylphenolate

| Metal Ion Example | Coordination Number | Potential Geometry |

| Cu(II) | 4, 6 | Distorted Tetrahedral, Square Planar, Distorted Octahedral |

| Ni(II) | 4 | Square Planar, Tetrahedral |

| Co(II) | 4 | Tetrahedral |

| Fe(III) | 6 | Octahedral |

Investigations into Intermolecular and Intramolecular Hydrogen Bonding Networks

The hydroxyl group of phenols is a strong hydrogen bond donor and acceptor, leading to the formation of both intermolecular and intramolecular hydrogen bonds. acs.orgnih.govquora.comrsc.org Intermolecular hydrogen bonding significantly affects the physical properties of phenols, such as their boiling points and solubility. docbrown.info In solution, phenols can form hydrogen-bonded complexes with solvent molecules. acs.orgscirp.org

Intramolecular hydrogen bonding can occur in ortho-substituted phenols where the substituent contains a hydrogen bond acceptor group, such as a nitro or carbonyl group. acs.orgpku.edu.cnnih.govvedantu.com This leads to the formation of a stable six- or five-membered ring. pku.edu.cn this compound itself cannot form intramolecular hydrogen bonds as it lacks a suitable acceptor group in an ortho position. However, it will readily participate in intermolecular hydrogen bonding with other phenol molecules or with hydrogen bond accepting solvents. The presence of bulky alkyl groups might sterically hinder the approach of other molecules, potentially weakening the intermolecular hydrogen bonds compared to less substituted phenols.

Advanced Spectroscopic and Structural Elucidation Techniques for 2,4 Dimethyl 5 Propan 2 Ylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of 2,4-dimethyl-5-propan-2-ylphenol by mapping the magnetic environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum would be characterized by distinct signals for the hydroxyl, aromatic, isopropyl, and methyl protons. The isopropyl group's methine proton would appear as a septet, while its two equivalent methyl groups would present as a doublet. The two methyl groups on the benzene (B151609) ring and the two aromatic protons would have unique chemical shifts.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. docbrown.info For this compound, with its C11H16O formula, 11 distinct signals would be expected in a decoupled spectrum, corresponding to each carbon atom in the structure. The chemical shifts would differentiate between the sp²-hybridized aromatic carbons (typically in the 110-160 ppm range) and the sp³-hybridized alkyl carbons of the methyl and isopropyl substituents (typically in the 15-40 ppm range). hmdb.cachemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Note: The following data are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

¹H NMR Predicted Data

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Hydroxyl (-OH) | 4.5 - 5.5 | Singlet (broad) |

| Aromatic-H (at C3) | ~6.8 | Singlet |

| Aromatic-H (at C6) | ~7.0 | Singlet |

| Isopropyl-CH | 3.0 - 3.4 | Septet |

| Methyl-H (at C2) | ~2.2 | Singlet |

| Methyl-H (at C4) | ~2.3 | Singlet |

¹³C NMR Predicted Data

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (C-OH) | 150 - 155 |

| C2 (C-CH₃) | 120 - 125 |

| C3 (C-H) | 128 - 132 |

| C4 (C-CH₃) | 135 - 140 |

| C5 (C-isopropyl) | 133 - 138 |

| C6 (C-H) | 115 - 120 |

| C2-Methyl | 15 - 20 |

| C4-Methyl | 20 - 25 |

| Isopropyl-CH | 25 - 30 |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A prominent, broad band would appear in the 3200-3600 cm⁻¹ region, which is indicative of the O-H stretching vibration of the phenolic hydroxyl group. Aliphatic C-H stretching from the methyl and isopropyl groups would be observed between 2850 and 3000 cm⁻¹. Aromatic C-H stretching would produce signals just above 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic ring would be visible in the 1450-1600 cm⁻¹ region. chemicalbook.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. For this molecule, strong Raman signals would be expected for the symmetric vibrations of the aromatic ring and the C-C bonds of the alkyl substituents, which are often weak in IR spectra.

Key Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibration Type |

|---|---|---|---|

| Phenolic O-H | 3200-3600 (broad) | Weak | Stretching |

| Aromatic C-H | 3000-3100 | 3000-3100 (strong) | Stretching |

| Aliphatic C-H | 2850-2970 | 2850-2970 (strong) | Stretching |

| Aromatic C=C | 1450-1600 | 1450-1600 (strong) | Ring Stretching |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The phenol (B47542) chromophore in this compound is responsible for its UV absorption. Phenols typically exhibit two main absorption bands in the UV region. For alkyl-substituted phenols like this one, the primary band (π → π* transition) is expected around 270-280 nm. nist.govnist.gov The exact position of the maximum absorbance (λmax) can be influenced by the solvent and the substitution pattern on the aromatic ring.

Predicted UV-Vis Absorption Data

| Transition | Predicted λmax (in Ethanol) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~275 nm | Moderate to High |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound. It also provides structural information through the analysis of fragmentation patterns. For this compound (C11H16O), the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (164.24 g/mol ). nih.gov High-resolution mass spectrometry could confirm the elemental composition.

Common fragmentation pathways for alkylphenols include benzylic cleavage. Therefore, significant fragment ions would be expected from the loss of a methyl group (M-15) and the loss of an isopropyl group (M-43).

Predicted Mass Spectrometry Data

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 164 | [C₁₁H₁₆O]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl group |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. For this compound, the theoretical percentages can be calculated from its molecular formula, C11H16O. Experimental results from an elemental analyzer would be compared against these theoretical values to confirm the compound's purity and empirical formula.

Theoretical Elemental Composition

| Element | Atomic Mass | Moles in Formula | Total Mass | Percentage |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 11 | 132.121 | 80.49% |

| Hydrogen (H) | 1.008 | 16 | 16.128 | 9.82% |

| Oxygen (O) | 15.999 | 1 | 15.999 | 9.74% |

| Total | | | 164.248 | 100.00% |

Theoretical and Computational Chemistry Investigations of 2,4 Dimethyl 5 Propan 2 Ylphenol

Quantum Chemical Calculations: Electronic Structure, Reactivity, and Spectroscopic Property Predictions

Quantum chemical calculations offer a microscopic lens to examine the electronic characteristics that govern the behavior of 2,4-dimethyl-5-propan-2-ylphenol. These methods allow for the prediction of its structure, reactivity, and interaction with light.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has been employed to investigate the geometric and electronic properties of phenolic compounds, including isomers of this compound. ijsred.comresearchgate.net For a related isomer, 2-methyl-5-(propan-2-yl)phenol (carvacrol), calculations using the B3LYP functional with a 6-311G(d,p) basis set have been performed to optimize the molecular structure and determine vibrational frequencies. ijsred.com Such studies provide foundational data on bond lengths, bond angles, and dihedral angles in the electronic ground state.

Time-Dependent DFT (TD-DFT) is a powerful extension for probing the nature of electronic excited states. researchgate.net This method is used to compute UV-Visible absorption spectra, including the prediction of maximum absorption wavelengths (λmax), vertical excitation energies, and oscillator strengths. ijsred.comresearchgate.net For instance, in carvacrol, TD-DFT calculations help in understanding the π-π* electronic transitions within the benzene (B151609) ring. ijsred.com The nature and position of substituents on the phenol (B47542) ring, such as the methyl and isopropyl groups in this compound, are expected to influence these electronic transitions and thus the resulting absorption spectra. ijsred.com

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical tool used to understand intramolecular and intermolecular bonding and interactions by examining charge transfer and electron delocalization within a molecule. researchgate.netdergipark.org.tr This method provides a detailed picture of the Lewis-like bonding patterns, identifying localized bonds and lone pairs. wisc.edu NBO analysis quantifies the stabilization energy (E(2)) associated with donor-acceptor interactions, which reveals the extent of electron density delocalization from filled (donor) to empty (acceptor) orbitals. researchgate.net

In substituted phenols, NBO analysis can elucidate how the electron-donating or withdrawing nature of substituents affects the electron density distribution in the aromatic ring and the hydroxyl group. dergipark.org.trresearchgate.net For instance, the analysis can detail the contributions of s- and p-type subshells to the molecular orbitals and lone pairs, such as those on the oxygen atom of the hydroxyl group. dergipark.org.tr The delocalization of electron density, particularly from the oxygen lone pairs and the π-system of the benzene ring to antibonding orbitals, is a key factor in determining the molecule's reactivity and electronic properties. wisc.edu

Non-Linear Optical (NLO) Property Calculations

Quantum chemical calculations are instrumental in predicting the Non-Linear Optical (NLO) properties of molecules, which are crucial for applications in photonics and optoelectronics. ijsred.comucf.edu The key NLO parameters, including the total dipole moment (µ), mean linear polarizability (α), anisotropic polarizability (Δα), and first-order hyperpolarizability (β), can be calculated using DFT methods. ijsred.comresearchgate.net

For the related compound 2-methyl-5-(propan-2-yl)phenol, these NLO properties have been computed using the B3LYP/6-311G(d,p) method. ijsred.com The calculated values are often compared to a standard reference material like urea (B33335) to assess their potential. ijsred.com The magnitude of the first-order hyperpolarizability (β) is a critical indicator of a molecule's second-order NLO response. ijsred.comsemanticscholar.org The presence of π-conjugated systems and the interplay of electron-donating and accepting groups can significantly enhance these NLO properties. semanticscholar.org Theoretical investigations into the NLO properties of this compound would provide valuable information on its potential for such technological applications.

Molecular Modeling and Simulation Approaches

Beyond the electronic structure of a single molecule, molecular modeling and simulation techniques allow for the exploration of its conformational landscape and its interactions with other molecules.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformations, can have different energies. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is achieved by mapping the potential energy surface of the molecule as a function of its rotatable bonds. For this compound, the key rotations would be around the C-O bond of the hydroxyl group and the C-C bonds connecting the isopropyl and methyl groups to the phenyl ring. Understanding the preferred conformations is essential as they can significantly influence the molecule's physical, chemical, and biological properties.

In-Silico Studies of Intermolecular Interactions and Binding Affinities

In-silico methods, particularly molecular docking, are powerful tools for investigating how a molecule like this compound interacts with biological macromolecules such as proteins. bonviewpress.comresearchgate.net These studies predict the preferred binding orientation of a ligand within the active site of a receptor and estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.netnih.gov

The interactions between phenolic compounds and proteins are driven by a combination of forces, including hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net For example, studies on bisphenol analogues have shown that they can bind to nuclear receptors, with the strength of the interaction being influenced by the specific substituents on the phenol rings. researchgate.netnih.gov In-silico analyses can identify key amino acid residues involved in the binding and reveal how the chemical structure of the ligand contributes to the binding affinity. researchgate.net Such studies on this compound could provide insights into its potential biological activity by predicting its interactions with various protein targets. nih.gov

Data Tables

Table 1: Calculated NLO Properties of 2-methyl-5-(propan-2-yl)phenol ijsred.com

| Property | Value | Unit |

| Total Dipole Moment (µ) | 1.3165 | D |

| First-order Hyperpolarizability (β) | 2.7858 x 10⁻³¹ | esu |

Data obtained from DFT calculations at the B3LYP/6-311G(d,p) level of theory. This table is provided as a reference based on a structurally related isomer.

Prediction of Physicochemical Parameters from Computational Data (e.g., pKa Values)

Computational chemistry provides a powerful avenue for the theoretical prediction of various physicochemical parameters of molecules, offering insights that can complement or precede experimental studies. For this compound, computational models can be employed to estimate properties such as its acid dissociation constant (pKa), which is a critical determinant of its chemical behavior in different environments.

However, a review of available scientific literature and chemical databases indicates a lack of specific, published computational studies focused on the prediction of physicochemical parameters for this compound. While computational methods for predicting pKa and other properties for phenols are well-established, specific research findings and data tables detailing these values for this compound are not readily found in the public domain.

Future computational investigations would be necessary to generate data for parameters such as those listed in the table below. Such studies would typically involve quantum mechanical calculations, like those based on Density Functional Theory (DFT), to determine the electronic structure and properties of the molecule, from which physicochemical parameters can be derived.

Table 1: Hypothetical Computationally Derived Physicochemical Parameters for this compound

| Parameter | Predicted Value | Computational Method |

| pKa | Data not available | --- |

| LogP | Data not available | --- |

| Dipole Moment | Data not available | --- |

| Polarizability | Data not available | --- |

Note: The table above indicates that dedicated computational studies are required to determine these values for this compound, as this information is not currently present in the searched scientific literature.

Analytical Methodologies Development and Application in Research for 2,4 Dimethyl 5 Propan 2 Ylphenol

Advanced Chromatographic Techniques for Separation, Identification, and Purity Assessment

Chromatographic methods are paramount for the analysis of 2,4-dimethyl-5-propan-2-ylphenol due to their high resolving power, which is essential for separating it from other related phenolic compounds and isomers. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the quantitative analysis of phenolic compounds. For this compound, which is structurally an isomer of thymol (B1683141) and carvacrol, reversed-phase HPLC (RP-HPLC) methods are highly effective. These methods allow for the precise quantification and purity assessment of the compound.

A typical HPLC system for the analysis of this compound would involve a C18 column, which is a non-polar stationary phase. The separation is achieved using a polar mobile phase, often a mixture of acetonitrile (B52724) and water, which can be run in either an isocratic or gradient mode to ensure optimal separation from any impurities or related compounds. nih.govresearchgate.net Detection is commonly performed using a UV detector, as the phenolic ring exhibits strong absorbance in the UV region, typically around 274 nm for phenols, though the optimal wavelength would be determined empirically.

The development of a reliable HPLC method requires validation to ensure its accuracy, precision, linearity, and sensitivity. nih.govphcog.com Key validation parameters include:

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration. For phenolic compounds like thymol, linearity with a high correlation coefficient (r² > 0.997) has been demonstrated over a specific concentration range. nih.govphcog.com

Precision: Assessed at both intra-day and inter-day levels to ensure the method's reproducibility. nih.govresearchgate.net

Accuracy: Determined by recovery studies, where a known amount of the standard is spiked into a sample matrix. Recoveries for similar phenols are often in the range of 97-98%. nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): These parameters define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. For thymol, LOD and LOQ have been reported as low as 2.8 µg/ml and 8.6 µg/ml, respectively. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of this compound (based on methods for isomeric compounds)

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | ACE C18 (or equivalent) | nih.gov |

| Mobile Phase | Isocratic mixture of Acetonitrile:Water (50:50, v/v) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at ~274 nm | |

| Injection Volume | 20 µL | |

| Linearity (r²) | > 0.997 | nih.gov |

| Recovery | ~97.7% | nih.gov |

| LOD | ~2.8 µg/mL | nih.gov |

| LOQ | ~8.6 µg/mL | nih.gov |

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. It is particularly useful for identifying the compound in complex matrices and for volatile profiling. The gas chromatograph separates the components of a mixture, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum that acts as a chemical fingerprint.

For the analysis of alkylated phenols, a non-polar or medium-polarity capillary column, such as a 5% phenyl-dimethylpolysiloxane column, is typically used. thermofisher.com The sample is injected into a heated port, where it is vaporized and carried by an inert gas (usually helium) through the column. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interaction with the stationary phase.

In some cases, derivatization may be employed to improve the chromatographic properties of phenolic compounds, such as their volatility and thermal stability. nih.gov A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which converts the phenol (B47542) to its ether derivative. epa.gov This can enhance sensitivity, especially when using an electron capture detector (ECD) or for certain mass spectrometric ionization techniques. nih.govepa.gov

Table 2: Typical GC-MS Parameters for the Analysis of Alkylated Phenols

| Parameter | Value/Condition | Reference |

|---|---|---|

| GC System | TRACE 1310 GC (or equivalent) | thermofisher.com |

| Column | TG-5SilMS (5% Phenyl / 95% Dimethylpolysiloxane) | thermofisher.com |

| Injector | Splitless mode at 275 °C | thermofisher.com |

| Carrier Gas | Helium at a constant flow of 1.5 mL/min | thermofisher.com |

| Oven Program | Initial temp 60°C (hold 5 min), ramp at 8°C/min to 300°C (hold 10 min) | thermofisher.com |

| MS Detector | Ion Trap or Quadrupole | thermofisher.comthermofisher.com |

| Ionization Mode | Electron Ionization (EI) at 70 eV | |

| Mass Range | 50-550 amu |

Development and Validation of Analytical Protocols for Impurity Profiling and Quality Control in Research

The development and validation of analytical protocols are critical for ensuring the quality and consistency of this compound used in research. Impurity profiling is a key aspect of this, as the presence of impurities, even in small amounts, can significantly impact research outcomes. These impurities can arise from the synthetic route or from degradation of the compound.

The validation of an analytical method for impurity profiling follows established guidelines and includes specificity, linearity, range, accuracy, precision, and robustness.

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as isomers, starting materials, by-products, and degradation products. This is often demonstrated by spiking the sample with known potential impurities and demonstrating their separation from the main compound peak.

Robustness: The measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.

Both HPLC and GC-MS are suitable for impurity profiling. HPLC is often preferred for quantitative analysis of known impurities, while GC-MS is invaluable for the identification of unknown impurities due to the structural information provided by the mass spectra. A comprehensive quality control protocol would likely involve the use of both techniques to provide a complete picture of the compound's purity.

Spectroscopic Quantification Methods in Complex Research Matrices

While chromatography is the gold standard for separation and quantification, spectroscopic methods can offer a more rapid, though often less specific, means of quantification, particularly in well-defined research matrices where interfering substances are minimal or known.

UV-Visible spectrophotometry can be used for a quick estimation of the concentration of this compound in a solution. Based on Beer-Lambert's law, the absorbance of the solution at the wavelength of maximum absorption (λmax) is directly proportional to the concentration of the compound. For phenolic compounds, this is typically in the UV range. A calibration curve would be constructed using standards of known concentration to quantify unknown samples. However, this method is susceptible to interference from any other components in the matrix that absorb at the same wavelength.

In more complex matrices, techniques like synchronous fluorescence spectroscopy or derivative spectrophotometry can be employed to enhance selectivity and resolve overlapping spectral bands, thereby improving the accuracy of quantification. These methods, while more complex to develop, can be powerful tools for routine analysis once established.

Applications in Advanced Materials Science and Chemical Synthesis

Role as a Key Intermediate and Building Block in Complex Organic Synthesis

The molecular architecture of 2,4-dimethyl-5-propan-2-ylphenol, characterized by its substituted phenolic ring, positions it as a versatile intermediate and building block in the field of complex organic synthesis. While direct, large-scale applications may not be extensively documented, its structure is analogous to other substituted phenols that are pivotal in creating intricate molecules. For instance, the synthesis of bioactive compounds often relies on phenolic precursors. A notable example is the synthesis of novel bromolactones, which possess a 2,5-dimethylphenyl substituent. This synthesis proceeds through the kinetically controlled bromolactonization of a corresponding enantiomeric acid, showcasing how a dimethylphenyl moiety can be integral to the formation of stereochemically complex and biologically active molecules. mdpi.com

The reactivity of the hydroxyl group and the aromatic ring can be precisely manipulated to allow for the stepwise construction of more complex scaffolds. The presence of the alkyl substituents (dimethyl and isopropyl groups) influences the regioselectivity of electrophilic aromatic substitution reactions, guiding the addition of new functional groups to specific positions on the ring. This directive capacity is a cornerstone of modern synthetic strategy, enabling chemists to build complex molecular frameworks with a high degree of control. The principles of such syntheses are well-established, involving reactions like ortho-quinone methide generation or multi-component reactions to create diverse heterocyclic structures. nih.gov

Integration into Polymer Systems and Composite Materials

The incorporation of this compound and its derivatives into polymer systems and composite materials is a key area of research aimed at enhancing material performance and longevity. Its phenolic structure is central to its function as a stabilizer, protecting polymers from various degradation pathways.

Phenolic compounds are fundamental in the design of photostabilizers and UV absorbers. sarex.com These additives are crucial for protecting polymeric materials from the damaging effects of ultraviolet radiation, which can lead to discoloration, embrittlement, and loss of mechanical strength. While this specific phenol (B47542) may act as a precursor, the general strategy involves converting phenols into molecules that can effectively absorb UV radiation and dissipate the energy as harmless heat.

For example, UV absorbers with a cyclic structure and low molecular weight have been synthesized from phenolic precursors, demonstrating high UV absorbance. hpu2.edu.vnresearchgate.net A common class of UV absorbers are the hydroxyphenyl-benzotriazoles and hydroxyphenyl-triazines, which are synthesized from substituted phenols. The this compound moiety could potentially be incorporated into such structures, with the alkyl substituents modulating the solubility and compatibility of the resulting UV absorber within the polymer matrix. The effectiveness of these absorbers is determined by their ability to absorb light in the 240 to 390 nm range, which is particularly damaging to most polymers. hpu2.edu.vnresearchgate.net

The durability and mechanical integrity of polymeric materials are intrinsically linked to the stability of the polymer chains. The degradation of these chains by oxidation or UV radiation leads to a decline in properties such as tensile strength, impact resistance, and flexibility. By preventing this degradation, additives derived from this compound can significantly extend the service life of polymer products.

Phenolic compounds are a well-established class of primary antioxidants for polymers. chemrxiv.org They function by scavenging free radicals that are formed during the oxidation of the polymer, thereby interrupting the degradation cascade. The antioxidant activity of a phenolic compound is heavily influenced by the substituents on the aromatic ring. Sterically hindered phenols, which have bulky alkyl groups adjacent to the hydroxyl group, are particularly effective.

The structure of this compound, with its methyl groups, provides a degree of steric hindrance. This structural feature is crucial for the stability of the phenoxy radical that is formed after the donation of the hydrogen atom from the hydroxyl group. The efficiency of sterically hindered phenolic antioxidants is critical for the long-term thermal stability of polymers like polypropylene (B1209903) (PP) and polyethylene (B3416737) (PE). specialchem.com Research has shown that bonding hindered phenol antioxidants directly to the polypropylene backbone can dramatically improve the material's performance at high temperatures, with some modified polymers showing no detectable weight loss after 24 hours in air at 190-210°C. researchgate.net The selection of an appropriate antioxidant is a key factor in the formulation of high-performance plastics. chemrxiv.org

| Antioxidant Type | Mechanism of Action | Potential Application for this compound |

| Primary Antioxidants | Free radical scavenging via hydrogen donation. | The phenolic hydroxyl group can donate a hydrogen atom to terminate radical chain reactions. |

| Secondary Antioxidants | Decomposition of hydroperoxides. | While not a direct role, it is often used in synergy with secondary antioxidants like phosphites. |

Utilization in Ligand Design for Specialized Coordination Chemistry Applications

The phenolic moiety of this compound can be readily functionalized to create ligands for coordination chemistry. The oxygen atom of the hydroxyl group, as well as other donor atoms that can be introduced onto the aromatic ring, can coordinate with metal ions to form stable complexes.

A notable example is the synthesis of cobalt(II) complexes using ligands derived from 2,4-dimethylphenol (B51704). In a study, donor-stabilized addition complexes of cobalt(II) with disubstituted diphenyldithiophosphates were synthesized, where one of the precursors was 2,4-dimethylphenol. nih.gov The resulting complexes exhibited a six-coordinated distorted octahedral geometry, with the diphenyldithiophosphate ligands coordinating to the cobalt ion through the sulfur atoms. Such complexes are of interest for their magnetic and structural properties. The specific substitution pattern on the phenol ring can influence the electronic and steric environment around the metal center, thereby tuning the properties of the resulting coordination compound.

Research into Novel Functional Materials Incorporating Substituted Phenolic Moieties

The incorporation of substituted phenolic units is a promising strategy for the development of novel functional materials. The inherent properties of the phenol group, such as its antioxidant capability and reactivity, can be harnessed to create materials with tailored functions. Research in this area is broad, spanning from the creation of bioactive molecules to the development of advanced materials for electronics and catalysis. nih.govrsc.org

The quest for new functional materials often involves the design and synthesis of molecules with specific properties that can be integrated into larger systems. For example, the development of new CO-releasing molecules for therapeutic applications and the synthesis of enantioselective frameworks for natural product synthesis highlight the diverse applications of tailored organic molecules. nih.gov While not always directly starting from this compound, these studies underscore the principle of using substituted aromatic cores to build functional systems. The unique substitution pattern of this compound makes it a candidate for inclusion in research aimed at discovering new materials with enhanced thermal stability, specific electronic properties, or biological activity.

Future Research Directions and Emerging Trends for 2,4 Dimethyl 5 Propan 2 Ylphenol

Exploration of Novel and Efficient Synthetic Routes for Targeted Derivatives

Future research will likely focus on the development of novel and more efficient synthetic pathways to derivatives of 2,4-dimethyl-5-propan-2-ylphenol. The core objective will be to achieve greater control over regioselectivity and stereoselectivity, enabling the synthesis of complex molecules with precisely defined functionalities. Key areas of exploration may include:

Advanced Catalytic Systems: The use of transition-metal catalysts, organocatalysts, and biocatalysts is expected to play a pivotal role. These catalysts can offer milder reaction conditions, higher yields, and improved selectivity compared to traditional methods. For instance, the development of bespoke catalysts could facilitate the selective functionalization of the aromatic ring or the alkyl substituents.

C-H Activation/Functionalization: Direct C-H activation is a powerful tool for creating new carbon-carbon and carbon-heteroatom bonds, streamlining synthetic sequences by avoiding the need for pre-functionalized starting materials. Research in this area would aim to identify methods for the selective activation of specific C-H bonds in the this compound scaffold.

Flow Chemistry: Continuous flow technologies offer advantages in terms of safety, scalability, and reaction control. The application of flow chemistry could enable the efficient and safe synthesis of derivatives that may be challenging to produce using traditional batch processes, particularly for highly exothermic or hazardous reactions.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the optimization of existing ones. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of chemical transformations involving this compound. This could involve:

In Situ Spectroscopic Analysis: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor reactions in real-time, providing valuable data on the formation of intermediates and transition states.

Kinetic Studies: Detailed kinetic analysis can help to determine reaction orders, activation energies, and the influence of various parameters on reaction rates, offering insights into the rate-determining steps of a transformation.

Computational Modeling: Density Functional Theory (DFT) and other computational methods are invaluable for modeling reaction pathways, calculating energetic barriers, and predicting the structures of intermediates and transition states. These theoretical studies can guide experimental design and provide a deeper understanding of the factors that control reactivity and selectivity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming the landscape of chemical research. In the context of this compound, these computational tools can be leveraged to accelerate the discovery and development of new derivatives with desired properties.

Predictive Modeling: Machine learning algorithms can be trained on existing chemical data to predict a wide range of properties for novel, un-synthesized derivatives of this compound. This includes physicochemical properties, biological activity, and potential toxicity.

De Novo Design: Generative models, a subset of AI, can design new molecules from scratch that are optimized for specific properties or biological targets. This approach could be used to generate novel derivatives of this compound with enhanced performance characteristics.

Reaction Prediction and Optimization: AI tools can assist in predicting the outcomes of chemical reactions and identifying optimal reaction conditions, thereby reducing the number of experiments required and accelerating the synthetic process.

Interactive Table: Potential AI/ML Applications

| Application Area | Description | Potential Impact on this compound Research |

| Property Prediction | Using ML models to forecast physicochemical and biological properties. | Rapid screening of virtual libraries of derivatives to identify candidates with desired characteristics. |

| Generative Design | Employing AI to create novel molecular structures with optimized features. | Discovery of new derivatives with potentially superior performance as antioxidants, polymers, or other applications. |

| Synthesis Planning | Utilizing AI to devise efficient synthetic routes to target molecules. | Streamlining the synthesis of complex derivatives, saving time and resources. |

Expanding Applications within Green Chemistry and Sustainable Chemical Technologies

The principles of green chemistry are increasingly guiding chemical research and development. Future work on this compound and its derivatives will likely focus on developing more environmentally benign processes and applications.

Renewable Feedstocks: Research could explore the synthesis of this compound and its precursors from renewable biomass sources rather than traditional petrochemical feedstocks.

Benign Solvents and Reagents: A key focus will be the replacement of hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents.

Catalytic Degradation of Pollutants: Phenolic compounds are a class of environmental pollutants. Research could investigate the use of this compound derivatives as catalysts or in systems for the degradation of other harmful substances.

Development of Sustainable Materials: Derivatives of this compound could be explored as monomers for the creation of recyclable or biodegradable polymers, contributing to the development of a circular economy.

Q & A

Basic Research Questions

Q. What are the recommended laboratory synthesis methods for 2,4-dimethyl-5-propan-2-ylphenol?

- Methodology : Utilize acid-catalyzed cyclization, as demonstrated in phenolic compound synthesis (e.g., BF₃·Et₂O as a catalyst for cyclization reactions). Optimize reaction conditions (temperature: 80–100°C, inert atmosphere) and purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity using HPLC (C18 columns, 2.0 µL injection volume) .

- Key Considerations : Monitor reaction intermediates with TLC and confirm final product stability via NMR and mass spectrometry.

Q. How should researchers characterize the molecular structure of this compound?

- Methodology : Employ a multi-technique approach:

- NMR : ¹H/¹³C NMR to identify substituent positions (e.g., methyl and isopropyl groups).

- IR Spectroscopy : Detect phenolic -OH stretching (~3200 cm⁻¹) and aromatic C-H bending.

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₂H₁₈O).

- Cross-reference data with NIST Chemistry WebBook for validation .

Q. What analytical techniques are suitable for quantifying this compound in complex mixtures?

- Methodology : Use reverse-phase HPLC with UV detection (λ = 270 nm) and a C18 column. Calibrate with standard solutions (0.1–100 µg/mL). For trace analysis, couple with tandem mass spectrometry (LC-MS/MS) .

- Data Interpretation : Compare retention times and fragmentation patterns against authenticated standards.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, logP) of this compound?

- Methodology : Conduct a systematic review following the HPV Chemical Challenge Program framework:

Compile existing data from peer-reviewed journals and databases (e.g., PubChem, NIST).

Validate methods (e.g., shake-flask for logP, Karl Fischer titration for water content).

Replicate conflicting experiments under controlled conditions (pH 7.0, 25°C).

- Example : If solubility discrepancies exist, test under varying solvent polarities and use DSC/TGA to assess crystallinity impacts .

Q. What computational strategies predict the reactivity of this compound in catalytic systems?

- Methodology : Apply quantum chemical calculations (DFT at B3LYP/6-31G* level) to model electronic properties (HOMO/LUMO energies). Use QSPR models to correlate substituent effects with reaction rates (e.g., electrophilic aromatic substitution) .

- Validation : Compare predicted vs. experimental outcomes for oxidation or alkylation reactions.

Q. How to evaluate the stability of this compound under varying environmental conditions?

- Experimental Design :

- pH Stability : Incubate in buffers (pH 2–12) and quantify degradation via HPLC.

- Thermal Stability : Use accelerated aging studies (40–80°C) and Arrhenius modeling to predict shelf life.

- Light Sensitivity : Expose to UV-Vis light and monitor photodegradation products via LC-MS .

Safety and Compliance

Q. What safety protocols are critical for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.